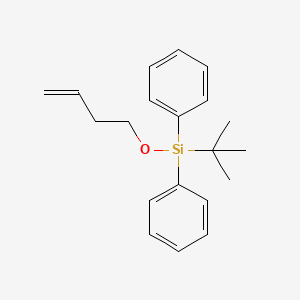
(But-3-en-1-yloxy)(tert-butyl)diphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(But-3-en-1-yloxy)(tert-butyl)diphenylsilane is a chemical compound with the molecular formula C20H26OSi and a molecular weight of 310.51 g/mol . It is also known by its systematic name, 1-(tert-Butyldiphenylsilyloxy)-3-butene . This compound is characterized by the presence of a but-3-en-1-yloxy group attached to a tert-butyl-diphenylsilane moiety, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-en-1-yloxy)(tert-butyl)diphenylsilane typically involves the reaction of 3-buten-1-ol with tert-butyl-diphenylchlorosilane in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
3-buten-1-ol+tert-butyl-diphenylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions
(But-3-en-1-yloxy)(tert-butyl)diphenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the but-3-en-1-yloxy group to a butyl group.
Substitution: The tert-butyl and diphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce butyl-substituted silanes .
科学的研究の応用
(But-3-en-1-yloxy)(tert-butyl)diphenylsilane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (But-3-en-1-yloxy)(tert-butyl)diphenylsilane involves its ability to act as a protecting group for hydroxyl functionalities in organic synthesis. The tert-butyl-diphenylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions to occur at other sites in the molecule .
類似化合物との比較
Similar Compounds
(But-3-yn-1-yloxy)(tert-butyl)diphenylsilane: Similar structure but with an alkyne group instead of an alkene.
(But-3-en-1-yloxy)tert-butyldimethylsilane: Similar structure but with dimethyl groups instead of diphenyl groups.
Uniqueness
(But-3-en-1-yloxy)(tert-butyl)diphenylsilane is unique due to its combination of a but-3-en-1-yloxy group with a tert-butyl-diphenylsilyl moiety. This provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .
生物活性
(But-3-en-1-yloxy)(tert-butyl)diphenylsilane is a silane compound that has garnered attention in various fields, including organic synthesis and biological applications. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula: C16H22OSi
- Molecular Weight: 310.51 g/mol
- Physical State: Liquid
The compound is synthesized through the reaction of 3-buten-1-ol with tert-butyl-diphenylchlorosilane in the presence of a base such as triethylamine.
The biological activity of this compound can be attributed to its ability to act as a protecting group for hydroxyl functionalities in organic synthesis. The tert-butyl-diphenylsilyl moiety provides steric hindrance, which protects the hydroxyl group from unwanted reactions, thus allowing selective reactions to occur at other sites in the molecule .
Biological Applications
Case Study 1: Synthesis and Application in Organic Chemistry
In a study involving the synthesis of tetrahydrofurans, this compound was used as an intermediate. The compound facilitated the formation of highly substituted tetrahydrofurans via PdCl2/BQ-catalyzed cyclization . The reaction conditions and outcomes are summarized in Table 1.
| Reaction Conditions | Outcome |
|---|---|
| Catalyst: PdCl2/BQ | Yielded tetrahydrofurans as single diastereomers |
| Temperature: 60 °C | Selectivity achieved through careful control |
Case Study 2: Chemoselective Silylation
Research has demonstrated that this compound can be employed in chemoselective silylation reactions. The compound showed effectiveness in protecting hydroxyl groups during synthetic transformations, which is crucial for achieving desired selectivity in multi-functionalized substrates .
Comparative Analysis with Similar Compounds
| Compound | Structure | Key Differences |
|---|---|---|
| (But-3-en-1-yloxy)(tert-butyl)dimethylsilane | Similar but with dimethyl groups | More reactive due to less steric hindrance |
| (But-3-yn-1-yloxy)(tert-butyl)diphenylsilane | Contains an alkyne group instead of an alkene | Different reactivity profile due to triple bond |
特性
IUPAC Name |
but-3-enoxy-tert-butyl-diphenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26OSi/c1-5-6-17-21-22(20(2,3)4,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h5,7-16H,1,6,17H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJSAFNFDZSGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













